molecular formula C8H12N2O2 B13527905 3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine

3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine

Katalognummer: B13527905
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: XJQHRIJPQDJSQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .

Vorbereitungsmethoden

The synthesis of 3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine can be achieved through various synthetic routes. One common method involves the use of metal-free synthetic strategies, which are preferred due to their eco-friendly nature. These methods often employ (3 + 2) cycloaddition reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Analyse Chemischer Reaktionen

3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include mild basic conditions (e.g., NaHCO3) and ambient temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Isoxazole derivatives are known for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The diverse biological activities of isoxazole derivatives make them valuable in drug discovery and development.

Wirkmechanismus

The mechanism of action of 3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific biological activity being studied. For example, isoxazole derivatives have been shown to interact with various enzymes and receptors, leading to their therapeutic effects .

Eigenschaften

Molekularformel

C8H12N2O2

Molekulargewicht

168.19 g/mol

IUPAC-Name

3-(oxan-3-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H12N2O2/c9-8-4-7(10-12-8)6-2-1-3-11-5-6/h4,6H,1-3,5,9H2

InChI-Schlüssel

XJQHRIJPQDJSQW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(COC1)C2=NOC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.